The synthesis of N-(3,5-dimethylphenyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide is achieved through a multi-step process involving the modification of a morpholin-2-one core. The key step in the synthesis involves the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one ring. This modification significantly enhances the plasmatic stability of the compound while preserving its in vitro antifungal activity. []
N-(3,5-Dimethylphenyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide exhibits promising in vitro antifungal activity against a wide range of fungal species, including: []* Candida species: These fungi are known to cause infections such as candidiasis. * Aspergillus species: This genus of fungi includes species known to cause aspergillosis, particularly in individuals with weakened immune systems.* Molds and Dermatophytes: These fungal groups encompass a variety of species that can cause infections affecting the skin, hair, and nails.
Furthermore, N-(3,5-Dimethylphenyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide has demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection, resulting in a significant reduction of fungal load in kidneys. [] This finding highlights its potential for treating systemic fungal infections.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: